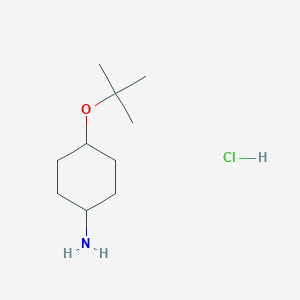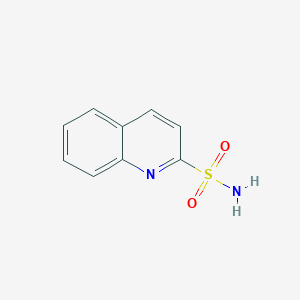
2-Chinolinsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-2-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. Quinoline-2-sulfonamide is characterized by the presence of a sulfonamide group attached to the second position of the quinoline ring. This compound has garnered significant interest due to its diverse applications in medicinal and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
Quinoline-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
Target of Action
Quinoline-2-sulfonamide, a hybrid of quinoline and sulfonamide, has been found to target multiple enzymes and proteins. It has been shown to inhibit a variety of enzymes, receptors, and proteins, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor-2 (HER2), heat shock protein 90 (Hsp90), histone deacetylases (HDACs), topoisomerase, tyrosine kinases, and tubulin polymerization . Sulfonamides can target aromatase, anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .
Mode of Action
Quinoline-2-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by Quinoline-2-sulfonamide leads to the inhibition of the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA growth and cell division or replication . This results in the inhibition of bacterial growth.
Pharmacokinetics
The pharmacokinetics of sulfonamides, a group to which Quinoline-2-sulfonamide belongs, indicate that absorption from the gastrointestinal tract is rapid and almost complete (over 80% on average). Plasma levels reach their peak in 2–6 hours, while urinary levels start rising from 30 minutes following intake .
Result of Action
The result of Quinoline-2-sulfonamide’s action is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . In the context of cancer cells, Quinoline-2-sulfonamide hybrids have shown potential activity against various cancers like breast cancer, colon cancer, liver cancer, lung cancer, pancreas cancer, prostate cancer, stomach cancer, and renal cancer .
Biochemische Analyse
Biochemical Properties
Quinoline-2-sulfonamide has been designed and synthesized as a dual inhibitor of monoamine oxidases (MAOs) and cholinesterases (ChEs) . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions .
Cellular Effects
The effects of Quinoline-2-sulfonamide on cells are primarily related to its inhibitory effects on MAOs and ChEs . By inhibiting these enzymes, Quinoline-2-sulfonamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline-2-sulfonamide exerts its effects at the molecular level through binding interactions with MAOs and ChEs . This leads to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits potent inhibitory effects against specific enzymes .
Metabolic Pathways
Quinoline-2-sulfonamide is involved in the metabolic pathways of MAOs and ChEs . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-sulfonamide typically involves the sulfonylation of quinoline derivatives. One common method is the direct sulfonylation of quinoline N-oxides with various sulfonylating agents. This reaction can be carried out under mild conditions, often using reagents such as sulfonyl chlorides in the presence of a base like pyridine . Another approach involves the cross-coupling reactions of 2-haloquinolines with sulfonylating agents .
Industrial Production Methods: Industrial production of quinoline-2-sulfonamide may utilize scalable methods such as the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with α-methylene ketones in the presence of a catalyst . This method is advantageous due to its efficiency and the ability to produce quinoline derivatives in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: Quinoline-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-sulfonamide can be compared with other quinoline derivatives such as:
Quinoline-8-sulfonamide: Similar in structure but with the sulfonamide group at the eighth position, exhibiting different pharmacological properties.
Quinoline-2-carboxamide: Contains a carboxamide group instead of a sulfonamide, leading to variations in chemical reactivity and biological activity.
Quinoline-2-sulfonic acid: The sulfonic acid group imparts different solubility and reactivity characteristics compared to the sulfonamide group.
The uniqueness of quinoline-2-sulfonamide lies in its specific positioning of the sulfonamide group, which influences its interaction with biological targets and its overall pharmacological profile.
Eigenschaften
IUPAC Name |
quinoline-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMKWAIIKFEUKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952651-45-5 |
Source


|
| Record name | quinoline-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
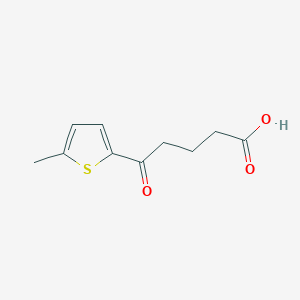
![Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2406380.png)
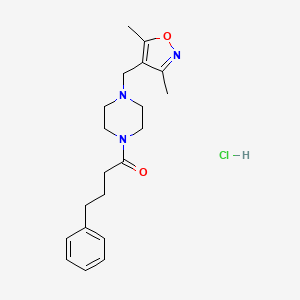

![{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2406385.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)
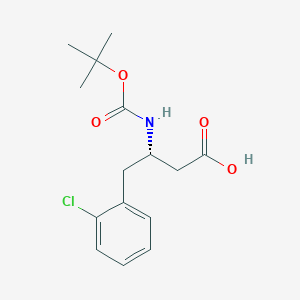
![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)
![3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid](/img/structure/B2406392.png)
![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
![N-(4-ethylphenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2406395.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)
